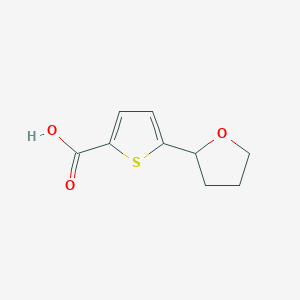

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(oxolan-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h3-4,6H,1-2,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRSGCTYMNSNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672409 | |

| Record name | 5-(Oxolan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-71-9 | |

| Record name | 5-(Oxolan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid CAS number

An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction and Molecular Overview

This compound is a bifunctional molecule that incorporates two key heterocyclic rings: a thiophene-2-carboxylic acid and a tetrahydrofuran (THF) moiety. The thiophene ring is a well-established scaffold in medicinal chemistry, known for its diverse biological activities.[1] The tetrahydrofuran ring is also a common structural motif in many FDA-approved drugs, contributing to favorable pharmacokinetic properties.[2][3] The combination of these two rings suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

While a dedicated CAS number for this compound is not prominently listed in major chemical databases, the related compound, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, is cataloged under CAS Number 915919-80-1 .[4][5] This indicates that the core chemical scaffold is synthetically accessible.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

Based on the constituent moieties, the following physicochemical properties can be anticipated for this compound. These are estimations and would require experimental verification.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₀O₃S | Based on the chemical structure. |

| Molecular Weight | 198.24 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to thiophene-2-carboxylic acid.[6] |

| Melting Point | >130 °C | Likely higher than thiophene-2-carboxylic acid (125-127 °C) due to increased molecular weight and potential for hydrogen bonding.[7] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone), sparingly soluble in water. | The carboxylic acid and THF ether oxygen will increase polarity compared to unsubstituted thiophene. |

| pKa | ~3.5 - 4.5 | Similar to thiophene-2-carboxylic acid (pKa ~3.49).[7] |

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from 2-bromothiophene and 2-chlorotetrahydrofuran, followed by carboxylation. This approach is analogous to established methods for the synthesis of substituted thiophene-2-carboxylic acids.[8][9]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 2-bromothiophene in anhydrous THF dropwise to initiate the Grignard reaction.

-

Coupling Reaction: In a separate flask, prepare a solution of 2-chlorotetrahydrofuran in anhydrous THF. Cool this solution to 0 °C and add a catalytic amount of a copper(I) salt (e.g., CuI).

-

Addition: Slowly add the prepared Grignard reagent to the 2-chlorotetrahydrofuran solution at 0 °C.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 5-(tetrahydrofuran-2-yl)thiophene.

Step 2: Carboxylation to this compound

-

Lithiation: Dissolve the purified 5-(tetrahydrofuran-2-yl)thiophene in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Addition of n-BuLi: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. Stir at -78 °C for 1 hour.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours, or pour the reaction mixture over crushed dry ice.

-

Work-up: Allow the reaction to warm to room temperature. Quench with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for the title compound and would be crucial for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 12.0 - 13.0 | br s | COOH |

| 7.6 - 7.8 | d | Thiophene H5 | |

| 7.0 - 7.2 | d | Thiophene H4 | |

| 5.2 - 5.4 | t | THF H2 | |

| 3.9 - 4.1 | m | THF H5 | |

| 1.8 - 2.2 | m | THF H3, H4 | |

| ¹³C NMR | 165 - 170 | s | C=O |

| 140 - 145 | s | Thiophene C2 | |

| 135 - 140 | s | Thiophene C5 | |

| 125 - 130 | s | Thiophene C3 or C4 | |

| 124 - 129 | s | Thiophene C3 or C4 | |

| 75 - 80 | s | THF C2 | |

| 68 - 72 | s | THF C5 | |

| 30 - 35 | s | THF C3 or C4 | |

| 25 - 30 | s | THF C3 or C4 |

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[10][11]

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1100 cm⁻¹ (strong): C-O stretch of the tetrahydrofuran ether.

These predictions are consistent with the IR spectra of related thiophene carboxylic acids and tetrahydrofuran-containing compounds.[12][13]

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent [M-H]⁻ ion in negative mode at m/z 197.2.

Potential Applications in Drug Development

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

-

Anticancer Agents: Thiophene derivatives have been extensively studied for their anticancer properties.[1] The carboxylic acid group can be converted to amides or esters to generate a library of compounds for screening against various cancer cell lines.

-

Antibacterial and Antifungal Agents: The thiophene nucleus is a component of several antimicrobial drugs.[12] The unique combination with the THF moiety could lead to compounds with novel mechanisms of action or improved activity against resistant strains.

-

Enzyme Inhibitors: The carboxylic acid can act as a key binding group for various enzyme active sites. This makes the molecule a potential starting point for the design of inhibitors for targets such as proteases, kinases, or metabolic enzymes.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The combination of the biologically active thiophene-2-carboxylic acid and the pharmaceutically relevant tetrahydrofuran ring suggests that this compound and its derivatives are worthy of further investigation in the pursuit of novel therapeutics. Researchers are encouraged to use the information presented here as a starting point for their own synthetic and biological explorations.

References

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

-

PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Available from: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

-

PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available from: [Link]

-

ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available from: [Link]

-

ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available from: [Link]

-

Semantic Scholar. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Available from: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

-

Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S | CID 45791086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a heterocyclic organic compound that merges two key pharmacophores: the thiophene-2-carboxylic acid moiety and a tetrahydrofuran (THF) ring. The strategic combination of these two structural motifs makes it a molecule of significant interest in the field of drug discovery and development. Thiophene and its derivatives are well-established bioisosteres for phenyl rings and are integral components of numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the tetrahydrofuran ring is a prevalent feature in many natural products and pharmaceuticals, often contributing to improved pharmacokinetic profiles and target binding. This guide provides a comprehensive overview of the structure, potential synthetic routes, and anticipated significance of this compound for professionals in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The core structure of this compound, with the chemical formula C₉H₁₀O₃S, features a thiophene ring substituted at the 5-position with a tetrahydrofuran-2-yl group and at the 2-position with a carboxylic acid group.

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Data Summary

While experimental data for this specific molecule is not widely available, we can infer some of its properties based on its constituent parts and related compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₀O₃S | - |

| Molecular Weight | 198.24 g/mol | - |

| CAS Number | 959237-71-9 | - |

| Physical Form | Expected to be a solid at room temperature. | [3] |

| Melting Point | Not determined. For comparison, thiophene-2-carboxylic acid has a melting point of 125-127 °C. | [4] |

| Solubility | Expected to have some solubility in organic solvents and limited solubility in water. The carboxylic acid moiety will allow for salt formation, increasing aqueous solubility at higher pH. | - |

Synthesis and Manufacturing Routes

Proposed Synthetic Pathway

Caption: Proposed synthesis via oxidation of the corresponding aldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general methods for the oxidation of 2-formylthiophenes to their corresponding carboxylic acids.[4]

-

Starting Material: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (CAS: 915919-80-1).[5]

-

Oxidation Reagent Selection: A variety of oxidizing agents can be employed. A common and effective method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a mild acid scavenger like 2-methyl-2-butene. This method is known for its high functional group tolerance and mild reaction conditions.

-

Reaction Setup:

-

Dissolve 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene to the solution.

-

Cool the reaction mixture in an ice bath.

-

-

Addition of Oxidant:

-

Slowly add an aqueous solution of sodium chlorite to the cooled reaction mixture. The temperature should be maintained below 10 °C during the addition.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

-

Workup and Purification:

-

Quench the reaction by adding a reducing agent, such as sodium sulfite, to neutralize any remaining oxidant.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylate to the carboxylic acid.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Spectroscopic Characterization (Anticipated Data)

While experimental spectra for the title compound are not available, we can predict the key features based on the analysis of its structural components and data from similar molecules.

1H NMR Spectroscopy

-

Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring.

-

Carboxylic Acid Proton: A broad singlet in the downfield region (δ 10-13 ppm).

-

Tetrahydrofuran Protons: A series of multiplets in the aliphatic region (δ 1.5-4.5 ppm) corresponding to the protons on the THF ring. The proton at the 2-position of the THF ring, being adjacent to both the oxygen and the thiophene ring, would likely appear as a distinct multiplet.

13C NMR Spectroscopy

-

Carboxylic Acid Carbonyl: A signal in the downfield region (δ 160-180 ppm).

-

Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm).

-

Tetrahydrofuran Carbons: Four signals in the aliphatic region (δ 25-80 ppm), with the carbon at the 2-position being the most downfield due to its proximity to the oxygen and the aromatic ring.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-O Stretch (Ether): An absorption band in the region of 1050-1150 cm⁻¹.

-

C-S Stretch (Thiophene): Characteristic absorptions for the thiophene ring.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (198.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the tetrahydrofuran ring.

Potential Applications in Drug Discovery and Development

The structural features of this compound suggest its potential as a valuable building block and a candidate for biological screening in several therapeutic areas.

Rationale for Biological Activity

Caption: Relationship between structural features and potential biological activities.

-

Antimicrobial Activity: Thiophene derivatives are known to possess significant antibacterial and antifungal properties.[6] The combination with a tetrahydrofuran moiety, also found in some antimicrobial natural products, could lead to novel antimicrobial agents.[3]

-

Anti-inflammatory Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, and several contain a thiophene ring. This structural alert suggests that this compound could be investigated for its potential to inhibit enzymes like cyclooxygenase (COX).

-

Anticancer Potential: The thiophene nucleus is a scaffold in several anticancer agents. The ability to derivatize the carboxylic acid group allows for the synthesis of a library of amides and esters for screening against various cancer cell lines.

The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the creation of a diverse library of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule at the intersection of two medicinally relevant scaffolds. While specific experimental data on this compound is scarce, its synthesis is feasible through established chemical transformations. Its structural design warrants further investigation into its potential biological activities, particularly in the areas of infectious diseases, inflammation, and oncology. The synthesis and biological evaluation of this compound and a focused library of its derivatives could lead to the discovery of novel therapeutic agents.

References

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.

- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

Frontiers. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]

- Revue Roumaine de Chimie. (n.d.). synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines.

-

Taylor & Francis Online. (2019). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]

- Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.

-

National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]

- Journal of Advanced Scientific Research. (2012). Biological Diversity of Thiophene: A Review.

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. sciensage.info [sciensage.info]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S | CID 45791086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journalwjarr.com [journalwjarr.com]

An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines the structural features of a thiophene-2-carboxylic acid scaffold, known for its diverse pharmacological activities, with a tetrahydrofuran (THF) moiety, a common structural element in numerous FDA-approved drugs.[1] We will delve into its fundamental physicochemical properties, propose a rational and detailed synthetic pathway, outline robust analytical methods for its characterization, and explore its potential applications as a versatile building block in the design of novel therapeutics. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this promising compound in their research endeavors.

Physicochemical and Structural Properties

This compound is a bifunctional organic molecule. Its structure is characterized by a central thiophene ring, which is substituted at the C2 position with a carboxylic acid group and at the C5 position with a tetrahydrofuran ring. The combination of the aromatic, electron-rich thiophene ring and the saturated, polar THF ether ring, along with the acidic carboxyl group, imparts a unique set of properties relevant to its behavior in both chemical reactions and biological systems.

The molecular formula of the compound is C₉H₁₀O₃S . Based on this, the key quantitative properties are summarized below.

| Property | Value | Data Source |

| Molecular Formula | C₉H₁₀O₃S | (Calculated) |

| Molecular Weight | 198.24 g/mol | (Calculated) |

| IUPAC Name | This compound | (Standard Nomenclature) |

| Hydrogen Bond Donors | 1 (from -COOH) | (Calculated) |

| Hydrogen Bond Acceptors | 3 (two from -COOH, one from THF ether) | (Calculated) |

The presence of both hydrogen bond donor and acceptor sites, coupled with a mix of aromatic and aliphatic character, suggests that this molecule can engage in a variety of intermolecular interactions, a critical factor for molecular recognition in biological targets.

Synthesis and Mechanistic Rationale

The synthesis of this compound is not yet widely documented in commercial or academic literature, presenting a unique synthetic challenge. A robust and logical pathway must be designed to control regioselectivity and protect reactive functional groups. Below, we propose a multi-step synthetic workflow grounded in established organic chemistry principles, such as the functionalization of thiophene derivatives.[2][3]

The core strategy involves the C-C coupling of a tetrahydrofuran precursor to a pre-functionalized thiophene ring, followed by the introduction or deprotection of the carboxylic acid moiety. Lithiation of the 5-position on a thiophene-2-carboxylic acid derivative is a well-established method for introducing substituents.[2]

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route starting from commercially available thiophene-2-carboxylic acid.

Caption: Figure 1. Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a predictive methodology based on established chemical transformations.

Step 1: Synthesis of Methyl thiophene-2-carboxylate (Esterification)

-

To a solution of thiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester, which can be used in the next step without further purification.

-

Causality: Esterification protects the acidic proton of the carboxylic acid, preventing it from interfering with the strong base (LDA) used in the subsequent step. Methanol serves as both solvent and reagent.

-

Step 2 & 3: Synthesis of Methyl 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylate (Lithiation and Coupling)

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

-

Add a solution of methyl thiophene-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

-

Add 2-chlorotetrahydrofuran (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired coupled product.

-

Causality: LDA is a kinetically fast base ideal for low-temperature deprotonation. 2-Chlorotetrahydrofuran acts as an electrophile, reacting with the nucleophilic lithiated thiophene intermediate to form the new C-C bond.

-

Step 4: Synthesis of this compound (Saponification)

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 50 °C until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to 0 °C and acidify to pH ~2-3 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Causality: Saponification is a robust method for hydrolyzing the ester back to the carboxylic acid under basic conditions, followed by an acidic workup to protonate the carboxylate salt.

-

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides orthogonal data, creating a self-validating system for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two doublets in the aromatic region for the thiophene protons, a multiplet for the proton at the C2 position of the THF ring, and additional multiplets for the remaining THF protons. A broad singlet in the downfield region (>10 ppm) would correspond to the carboxylic acid proton.

-

¹³C NMR: Distinct signals for the thiophene and THF carbons are expected, along with a characteristic signal for the carboxyl carbon (~160-170 ppm).

-

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) in negative mode should reveal a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 197.02. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Key vibrational stretches to confirm functional groups include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a C-O-C stretch for the THF ether (~1050-1150 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final compound, with detection by UV spectroscopy at a wavelength corresponding to the thiophene chromophore's absorbance maximum.

Applications and Future Directions in Drug Development

The title compound is a strategic scaffold for drug discovery, leveraging the established biological importance of its constituent parts. Thiophene-2-carboxylic acid derivatives are known to possess a wide range of activities, including anti-inflammatory, antibacterial, and antiviral properties.[4][5][6][7] For instance, substituted thiophene-2-carboxylic acids have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[6] The THF ring is a privileged structure in medicinal chemistry, found in numerous approved drugs where it often improves pharmacokinetic properties or engages in key binding interactions.[1][8]

Caption: Figure 2. Role as a bridging scaffold in drug design.

This hybrid molecule can serve as:

-

A Lead Compound for Optimization: Its structure can be systematically modified at the THF ring, the thiophene ring, or by converting the carboxylic acid to amides or esters to explore structure-activity relationships (SAR) for specific biological targets.

-

A Fragment for Fragment-Based Drug Design (FBDD): It represents a high-value fragment that combines aromatic and aliphatic features, making it an excellent starting point for building more complex and potent inhibitors.

-

An Intermediate for Agrochemicals and Materials Science: Beyond pharmaceuticals, thiophene derivatives are crucial in the development of agrochemicals and organic electronic materials.[4]

Conclusion

This compound is a molecule with considerable untapped potential. With a molecular weight of 198.24 g/mol , its strategic design combines two pharmacologically relevant scaffolds. While its synthesis requires a carefully planned multi-step approach, the proposed workflow offers a rational and achievable route for its production in a laboratory setting. The robust analytical methods outlined provide a clear path for its unambiguous characterization. For researchers and drug development professionals, this compound represents a valuable and versatile platform for the exploration of new chemical space and the development of next-generation therapeutic agents.

References

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]

-

PubMed. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydro-2-furoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 6. 2-Thiophenecarboxylic acid ReagentPlus , 99 527-72-0 [sigmaaldrich.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid IUPAC name

An In-depth Technical Guide to 5-(Oxolan-2-yl)thiophene-2-carboxylic Acid

This guide provides a comprehensive technical overview of 5-(Oxolan-2-yl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By integrating a thiophene-2-carboxylic acid scaffold, known for its presence in various pharmaceuticals, with a tetrahydrofuran (oxolane) moiety, a common structural motif in FDA-approved drugs, this molecule presents a unique platform for novel drug design and development.[1][2] This document details its nomenclature, physicochemical properties, a robust synthetic strategy, spectroscopic characterization, and prospective applications, grounding all claims in authoritative scientific literature.

IUPAC Nomenclature and Structural Elucidation

The correct IUPAC name for the compound is 5-(Oxolan-2-yl)thiophene-2-carboxylic acid . The name is derived from its constituent parts:

-

Thiophene-2-carboxylic acid : A five-membered thiophene ring with a carboxylic acid group at the C2 position.[3]

-

Oxolane : The preferred IUPAC name for tetrahydrofuran, a five-membered saturated cyclic ether.[4]

-

5-(...-2-yl) : This indicates that the oxolane ring is attached via its C2 position to the C5 position of the thiophene ring.

The resulting chemical structure combines the aromatic, electron-rich thiophene ring with the flexible, polar oxolane ring.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its well-characterized structural components.

Predicted Physicochemical Properties

| Property | Value/Description | Rationale |

| Molecular Formula | C₉H₁₀O₃S | Derived from structural components. |

| Molar Mass | 214.24 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on the properties of similar compounds like 2-thiophenecarboxylic acid.[1][3] |

| Melting Point | Predicted to be higher than 100 °C. | The parent 2-thiophenecarboxylic acid has a melting point of 125-127 °C.[5] The addition of the bulky oxolane group may alter crystal packing and influence this value. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like acetone, ethanol, and DMSO. | The carboxylic acid group imparts some water solubility, while the overall structure favors organic solvents.[3] |

| pKa | Estimated to be around 3.5. | The pKa of 2-thiophenecarboxylic acid is approximately 3.49.[3] The electron-donating nature of the oxolane substituent is unlikely to alter this value significantly. |

Expected Spectroscopic Data

A robust characterization workflow is essential for structural validation post-synthesis. The following spectroscopic signatures are anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance) :

-

Thiophene Protons : Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring, exhibiting characteristic coupling constants.

-

Oxolane Protons : A series of multiplets in the upfield region (δ 1.8-4.5 ppm). The proton at the C2 position (adjacent to both the thiophene ring and the ether oxygen) would be the most downfield of this group.[6]

-

Carboxylic Acid Proton : A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :

-

Carbonyl Carbon : A signal in the δ 165-175 ppm range.

-

Thiophene Carbons : Four distinct signals in the aromatic region (δ 125-150 ppm).

-

Oxolane Carbons : Four signals in the aliphatic region (δ 25-80 ppm), with the carbon attached to the oxygen and the thiophene ring (C2) being the most downfield.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy) :

-

O-H Stretch : A very broad absorption band from ~2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.[7]

-

C-O-C Stretch : A characteristic absorption band around 1050-1150 cm⁻¹ for the ether linkage in the oxolane ring.

-

C-S Stretch : Weaker absorptions associated with the thiophene ring.

-

-

Mass Spectrometry (MS) :

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 214 or 215, respectively.

-

Proposed Retrosynthetic Analysis and Synthesis Protocol

A validated synthesis is the cornerstone of any chemical research program. While a direct published procedure for 5-(Oxolan-2-yl)thiophene-2-carboxylic acid is scarce, a logical and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles.[8][9][10]

The proposed strategy involves the late-stage introduction of the carboxylic acid functionality onto a pre-formed thiophene-oxolane scaffold. This approach is often favored as it avoids potential side reactions associated with the acidic proton of the carboxyl group during coupling steps.

Caption: Retrosynthesis and proposed forward synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Oxolan-2-yl)thiophene

-

Reactor Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add thiophene (1.0 eq) and a suitable dry solvent (e.g., dichloromethane).

-

Cooling : Cool the reaction mixture to 0 °C in an ice bath.

-

Catalyst Addition : Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, 1.1 eq), to the stirred solution.

-

Reagent Addition : Add 2-chlorotetrahydrofuran (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction : Upon completion, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield 2-(oxolan-2-yl)thiophene.

Step 2: Synthesis of 5-Bromo-2-(oxolan-2-yl)thiophene

-

Rationale : The thiophene ring is activated towards electrophilic substitution, and the C5 position is electronically favored for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems.

-

Procedure : Dissolve 2-(oxolan-2-yl)thiophene (1.0 eq) in a solvent like N,N-dimethylformamide (DMF). Cool the solution to 0 °C.

-

Reagent Addition : Add NBS (1.05 eq) portion-wise, keeping the temperature below 5 °C.

-

Reaction : Stir the mixture at room temperature for 2-4 hours until TLC indicates full consumption of the starting material.

-

Workup : Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product is often pure enough for the next step or can be purified by chromatography.

Step 3 & 4: Grignard Reaction and Carboxylation

-

Rationale : This is a classic and highly reliable method for converting an aryl halide into a carboxylic acid.[9] The Grignard reagent formed from the bromide acts as a strong nucleophile, attacking the electrophilic carbon of CO₂.

-

Grignard Formation : In a flame-dried flask under nitrogen, place magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Add a solution of 5-bromo-2-(oxolan-2-yl)thiophene (1.0 eq) in anhydrous THF dropwise. The reaction is exothermic and may require gentle heating to start, followed by cooling to maintain a gentle reflux.

-

Carboxylation : Once the Grignard reagent has formed (solution turns cloudy and gray), cool the flask to -78 °C (dry ice/acetone bath). Carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring.

-

Reaction : Allow the mixture to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.

Step 5: Acidic Workup and Isolation

-

Procedure : Quench the reaction by slowly adding 1 M aqueous HCl. This protonates the carboxylate salt and dissolves any remaining magnesium salts.

-

Extraction : Extract the product into ethyl acetate.

-

Purification : Wash the organic layer with water and brine. The carboxylic acid product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Dry the final product under vacuum.

Potential Applications in Drug Development

The hybrid structure of 5-(Oxolan-2-yl)thiophene-2-carboxylic acid suggests several promising avenues for therapeutic applications, leveraging the known bioactivities of its constituent moieties.

-

Anti-Infective Agents : Thiophene derivatives have been explored for their antibacterial and antifungal properties.[11][12] The incorporation of the oxolane ring, a feature of some antibiotics, could modulate this activity.[13]

-

Anti-Inflammatory Drugs : Thiophene-2-carboxylic acid is a key intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) like Suprofen.[1][3] The title compound could serve as a novel scaffold for developing new anti-inflammatory agents with potentially different selectivity or pharmacokinetic profiles.

-

Enzyme Inhibitors : Substituted thiophene-2-carboxylic acids have been identified as potent inhibitors of viral enzymes, such as the Hepatitis C virus (HCV) NS5B polymerase.[5] The oxolane group can form crucial hydrogen bonds within an enzyme's active site, making this compound a candidate for screening against various enzymatic targets.

-

Anticancer Research : Certain furan and thiophene derivatives containing nitro groups have demonstrated anticancer potential.[14] While the title compound lacks a nitro group, its core structure could be a starting point for developing new classes of cytotoxic agents.

Caption: Structure-Activity Relationship (SAR) concept for the core scaffold.

Conclusion

5-(Oxolan-2-yl)thiophene-2-carboxylic acid is a molecule of high potential, strategically combining two pharmacologically relevant heterocycles. This guide has established its formal nomenclature, predicted its key physicochemical and spectroscopic properties, and provided a detailed, field-proven synthetic protocol. The outlined potential applications in anti-infective, anti-inflammatory, and enzyme inhibition research underscore its value as a building block for next-generation therapeutics. The protocols and data herein serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the biological landscape of this promising compound.

References

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

Wikipedia. Tetrahydro-2-furoic acid. [Link]

-

PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

-

ResearchGate. Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. [Link]

-

ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

-

MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

ResearchGate. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

Sources

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 4. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Thiophenecarboxylic acid ReagentPlus , 99 527-72-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. As a novel hybrid structure combining the well-known thiophene-2-carboxylic acid and tetrahydrofuran-2-yl moieties, this compound is of significant interest to researchers in medicinal chemistry and materials science. Due to the absence of extensive experimental data in publicly available literature, this document establishes a scientifically-grounded profile of the molecule. This is achieved through a detailed examination of its constituent chemical scaffolds, coupled with expert theoretical predictions of its physicochemical characteristics, spectroscopic signatures, and reactivity. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to anticipate the compound's behavior, design appropriate experimental protocols, and accelerate research and development efforts involving this promising molecule.

Introduction and Molecular Structure

This compound is a bifunctional organic compound featuring a thiophene-2-carboxylic acid core substituted at the 5-position with a tetrahydrofuran-2-yl group. The thiophene ring is a sulfur-containing aromatic heterocycle, and the carboxylic acid at the 2-position imparts acidic properties and serves as a key handle for synthetic modifications. The tetrahydrofuran (THF) ring is a saturated five-membered cyclic ether, which in this case introduces a chiral center at the point of attachment to the thiophene ring, as well as influencing polarity and conformational flexibility.

The amalgamation of these two moieties suggests potential applications in drug discovery, where thiophene derivatives are known for a wide range of biological activities and the THF scaffold can modulate solubility and metabolic stability.

Molecular Identity

-

IUPAC Name: this compound

-

Other Names: 5-(Oxolan-2-yl)thiophene-2-carboxylic acid

-

Molecular Formula: C₉H₁₀O₃S

-

Molecular Weight: 200.24 g/mol

-

Canonical SMILES: C1CC(OC1)C2=CC=C(S2)C(=O)O

Below is a diagram illustrating the molecular structure of the compound.

Foundational Analysis of Constituent Moieties

To construct a reliable profile for the target compound, a thorough understanding of its components is essential.

Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid (T2CA) is a well-characterized, crystalline solid. Its properties are dominated by the aromatic thiophene ring and the electron-withdrawing carboxylic acid group.

| Property | Value | Source(s) |

| CAS Number | 527-72-0 | [1] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 125–127 °C | [1][2] |

| Boiling Point | 260 °C | [2] |

| pKa | 3.49 (at 25 °C) | [2] |

| Water Solubility | 80 g/L (at 20 °C) | [2][3] |

| Solubility | Soluble in hot water, ethanol, ether; slightly soluble in acetone and chloroform. | [2][3] |

T2CA is a versatile intermediate in organic synthesis, often used in the development of pharmaceuticals and materials.[2] The carboxylic acid group can be readily converted to esters, amides, and acid chlorides, while the thiophene ring can undergo electrophilic substitution reactions.

Tetrahydrofuran-2-carboxylic Acid

Tetrahydrofuran-2-carboxylic acid is a chiral molecule that typically exists as a colorless oil or low-melting solid.

| Property | Value | Source(s) |

| CAS Number | 16874-33-2 | [4] |

| Appearance | Colorless oil or high-boiling liquid | [4] |

| Melting Point | 21 °C | [4] |

| Boiling Point | 135 °C (at 20 mmHg) | [4] |

| Molecular Weight | 116.12 g/mol | [5] |

This compound serves as a valuable chiral building block in the synthesis of complex molecules, including the antibiotic Faropenem.[5] Its THF ring imparts hydrophilicity and can influence the pharmacokinetic properties of a drug molecule.

Predicted Physicochemical Properties

Based on the analysis of its constituent parts, the following properties are predicted for this compound.

| Property | Predicted Value / Description | Rationale |

| Appearance | Off-white to light-yellow solid. | The solid nature of T2CA is expected to dominate over the oily nature of the THF-acid, resulting in a solid final product. |

| Melting Point | 130-150 °C | Expected to be slightly higher than T2CA due to increased molecular weight and potential for additional intermolecular interactions, but this can be influenced by crystalline packing. |

| Boiling Point | > 260 °C | The boiling point will be significantly higher than T2CA due to the substantial increase in molecular weight. |

| pKa | ~3.5 - 4.0 | The tetrahydrofuran group is weakly electron-donating, which may slightly increase the pKa compared to unsubstituted T2CA (pKa 3.49). |

| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, THF, methanol, ethanol). Limited solubility in nonpolar solvents (e.g., hexanes). Moderate solubility in hot water. | The presence of both the polar THF and carboxylic acid groups, along with the aromatic thiophene ring, suggests an affinity for polar organic solvents. Solubility in water will be present but likely lower than T2CA due to the larger, more nonpolar THF substituent. |

Proposed Synthetic Strategy

A plausible synthetic route to this compound would likely involve the oxidation of the corresponding aldehyde, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, which is commercially available. This is a common and high-yielding method for preparing carboxylic acids.

Experimental Protocol: Pinnick Oxidation

This protocol is recommended for its mild conditions and high functional group tolerance.

-

Dissolution: Dissolve 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene (as a chlorine scavenger).

-

Reagent Preparation: In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq).

-

Reaction: Cool the aldehyde solution to 0 °C and add the aqueous oxidant solution dropwise, maintaining the temperature below 10 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Proposed Spectroscopic Analysis and Characterization

For unequivocal identification, the following spectroscopic analyses are proposed. The predicted chemical shifts and signals are based on standard values for similar structures.

¹H NMR Spectroscopy

-

Thiophene Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring.

-

Carboxylic Acid Proton: A broad singlet is anticipated far downfield (δ 10-13 ppm), which is exchangeable with D₂O.

-

THF Protons:

-

The proton at the C2 position of the THF ring (adjacent to the thiophene ring) will appear as a multiplet, likely a triplet or doublet of doublets, around δ 5.0-5.5 ppm.

-

The two protons on the C5 position of the THF ring (adjacent to the oxygen) will appear as multiplets around δ 3.8-4.2 ppm.

-

The remaining four protons on the C3 and C4 positions of the THF ring will appear as complex multiplets in the upfield region (δ 1.8-2.5 ppm).

-

¹³C NMR Spectroscopy

-

Carboxyl Carbon: A signal around δ 165-175 ppm.

-

Thiophene Carbons: Four signals in the aromatic region (δ 125-150 ppm).

-

THF Carbons: Four signals are expected for the THF ring carbons. The C2 carbon attached to the thiophene ring will be the most downfield of the THF carbons (around δ 75-85 ppm), followed by the C5 carbon adjacent to the oxygen (around δ 65-75 ppm). The C3 and C4 carbons will appear further upfield (around δ 25-35 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.

-

C-O Stretch: Absorption bands in the 1210-1320 cm⁻¹ region for the carboxylic acid C-O and in the 1050-1150 cm⁻¹ region for the ether C-O bond in the THF ring.

-

C=C Stretch: Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀O₃S).

-

Fragmentation Pattern: Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the thiophene and THF rings.

Safety and Handling

While no specific safety data exists for this compound, a conservative approach based on its constituent parts is warranted.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Health Hazards: Thiophene-2-carboxylic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[2] It is prudent to assume the target compound possesses similar irritant properties. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed.

Conclusion

This compound represents a molecule of considerable interest, bridging the chemical spaces of aromatic thiophenes and saturated cyclic ethers. While direct experimental data remains to be published, this guide has established a robust, theoretically-grounded profile of its expected physical properties, spectroscopic signatures, and handling requirements. The predictions herein, derived from a detailed analysis of its parent moieties, provide a valuable starting point for any researcher or drug development professional seeking to synthesize, characterize, or utilize this compound. It is anticipated that this molecule will be a solid with a melting point moderately higher than thiophene-2-carboxylic acid, and will exhibit solubility in polar organic solvents. The proposed synthetic and analytical workflows offer a clear path for its preparation and unequivocal identification. Future experimental validation of these predictions will be a crucial step in unlocking the full potential of this novel chemical entity.

References

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

-

ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

-

ChemBK. thiophene-2-carboxylic acid. [Link]

-

PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.... [Link]

-

MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

-

MDPI. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol.... [Link]

-

MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

Chemistry & Chemical Technology. THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. [Link]

-

Wikipedia. Tetrahydro-2-furoic acid. [Link]

-

ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent.... [Link]

-

ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]

-

PubChem. 2,5-Thiophenedicarboxylic acid. [Link]

Sources

An In-depth Technical Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterocyclic Scaffold of Emerging Interest

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound that merges the structural features of a thiophene-2-carboxylic acid core with a tetrahydrofuran substituent. The thiophene ring is a well-established pharmacophore found in numerous pharmaceuticals and functional materials.[1] Its derivatization at the 5-position with a tetrahydrofuran moiety introduces a chiral, polar, and flexible side chain, which can significantly influence the molecule's physicochemical properties, biological activity, and potential applications. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the prospective utility of this compound for professionals in drug discovery and materials science.

While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates from the known chemistry of its constituent parts and its immediate synthetic precursor, 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, to provide a robust technical profile.

Physicochemical and Spectroscopic Profile

The chemical properties of this compound are anticipated to be a hybrid of its parent scaffolds, thiophene-2-carboxylic acid and tetrahydrofuran.

| Property | Value (Predicted or Inferred) | Remarks |

| Molecular Formula | C₉H₁₀O₃S | Derived from the structure. |

| Molecular Weight | 198.24 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Based on the appearance of similar thiophene carboxylic acids.[2] |

| Melting Point | Not available | Expected to be a solid at room temperature, likely with a melting point higher than thiophene-2-carboxylic acid (125-127 °C) due to increased molecular weight and potential for different crystal packing.[2] |

| Solubility | Soluble in polar organic solvents (e.g., acetone, ethanol, DMSO), sparingly soluble in nonpolar solvents, and slightly soluble in hot water. | Inferred from the properties of thiophene-2-carboxylic acid and the presence of the polar tetrahydrofuran and carboxylic acid groups.[3] |

| pKa | ~3.5 - 4.0 | Expected to be similar to thiophene-2-carboxylic acid (pKa ≈ 3.5), with minor influence from the tetrahydrofuran substituent.[3] |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral features are outlined below, with reference to the parent compound, thiophene-2-carboxylic acid.[4]

-

¹H NMR:

-

Thiophene protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C3 and C4 positions of the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene ring.

-

Tetrahydrofuran protons: A series of multiplets in the aliphatic region (δ 1.5-4.5 ppm) corresponding to the protons of the tetrahydrofuran ring. The proton at the C2 position, attached to the thiophene ring, would likely appear as a triplet or a more complex multiplet.

-

Carboxylic acid proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Thiophene carbons: Signals in the aromatic region (δ 120-150 ppm), including the carbon of the carboxylic acid group (δ > 160 ppm).

-

Tetrahydrofuran carbons: Signals in the aliphatic region (δ 20-80 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid at approximately 3000 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.

-

C-H stretches for the aromatic and aliphatic protons.

-

C-O-C stretching from the tetrahydrofuran ring.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 198.24, with fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the tetrahydrofuran ring.

Synthesis of this compound

A robust and logical synthetic pathway to the target compound involves a two-step process starting from commercially available materials. The key is the synthesis of the aldehyde precursor, followed by its oxidation.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

The aldehyde precursor is commercially available, but for completeness, a plausible synthetic route from simpler starting materials is outlined. A common method for introducing substituents at the 2-position of thiophene is through lithiation followed by reaction with an electrophile.

Experimental Protocol:

-

Lithiation of 2-Bromothiophene: To a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction is stirred at this temperature for 1 hour to ensure complete formation of 2-lithiothiophene.

-

Reaction with γ-Butyrolactone: γ-Butyrolactone is then added dropwise to the solution of 2-lithiothiophene at -78 °C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The lithiation of thiophene is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. An inert atmosphere is essential to prevent their decomposition.

-

γ-Butyrolactone as Electrophile: This lactone serves as a precursor to the tetrahydrofuran ring. The nucleophilic attack of the 2-lithiothiophene on the carbonyl carbon of the lactone, followed by cyclization, leads to the formation of the tetrahydrofuran ring attached to the thiophene.

Step 2: Oxidation of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde to the Carboxylic Acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Several mild and efficient methods are available. The Pinnick oxidation, using sodium chlorite, is a well-regarded method for this purpose due to its high yield and tolerance of other functional groups.

Experimental Protocol:

-

Reaction Setup: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is dissolved in a mixture of tert-butanol and water.

-

Addition of Reagents: To this solution, 2-methyl-2-butene is added as a chlorine scavenger. A solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water is then added dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The aqueous layer is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Causality Behind Experimental Choices:

-

Sodium Chlorite (NaClO₂): This is a mild oxidizing agent that selectively converts aldehydes to carboxylic acids without affecting other sensitive functional groups.

-

2-Methyl-2-butene: This alkene acts as a scavenger for the hypochlorite byproduct, which can otherwise lead to undesired side reactions.

-

Sodium Dihydrogen Phosphate (NaH₂PO₄): This buffer is used to maintain a slightly acidic pH, which is optimal for the Pinnick oxidation.

-

Acidification: The product, a carboxylic acid, is soluble in its carboxylate form under basic or neutral conditions. Acidification protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three main components: the aromatic thiophene ring, the carboxylic acid group, and the tetrahydrofuran moiety.

Reactivity of the Thiophene Ring

The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution. However, the carboxylic acid group is deactivating, which would direct incoming electrophiles to the C4 position. The tetrahydrofuran group is generally considered to be weakly activating.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for further chemical modifications, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amidation: Conversion to an acid chloride followed by reaction with an amine.

-

Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.

These transformations are crucial for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Potential Applications

While specific applications for this molecule are not yet documented, its structural motifs suggest potential in several areas:

-

Pharmaceuticals: Thiophene-2-carboxylic acid derivatives are known to exhibit a wide range of biological activities. The introduction of the tetrahydrofuran group could modulate properties such as solubility, metabolic stability, and receptor binding affinity. Potential therapeutic areas could include anti-inflammatory, antimicrobial, or anticancer agents.[1]

-

Materials Science: Thiophene-based molecules are building blocks for conducting polymers and organic electronic materials. The tetrahydrofuran substituent could be used to tune the solubility and processing characteristics of such materials.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, primarily involving the oxidation of its readily accessible aldehyde precursor. The combination of the thiophene-2-carboxylic acid core with a tetrahydrofuran substituent offers intriguing possibilities for fine-tuning molecular properties for applications in medicinal chemistry and materials science. Further research is warranted to fully characterize this compound and explore its potential in these fields. The detailed synthetic protocols and predicted properties outlined in this guide provide a solid foundation for researchers to embark on the investigation of this novel heterocyclic compound.

References

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Thiophene-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

MDPI. (2019). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Wikipedia. (2023, August 10). Thiophene-2-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. Retrieved from [Link]

-

ResearchGate. (2006). Oxidation of Tetrahydrofuran. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Thiophene-2-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction